

# Betahistine in Meniere's Disease: A Comparative Meta-Analysis of Therapeutic Benefits

Author: BenchChem Technical Support Team. Date: December 2025



An objective review of the evidence for **betahistine** in treating Meniere's disease, with a comparative look at alternative therapies. This guide is intended for researchers, scientists, and drug development professionals.

Meniere's disease, an idiopathic disorder of the inner ear, presents a significant therapeutic challenge with its characteristic triad of vertigo, tinnitus, and fluctuating hearing loss.[1][2] For decades, **betahistine** has been a widely prescribed treatment for Meniere's disease, particularly in Europe.[2][3] However, its therapeutic benefit remains a subject of considerable debate, with conflicting evidence from numerous clinical trials and meta-analyses. This guide provides a comprehensive comparison of the evidence for **betahistine** against placebo and other common therapeutic interventions for Meniere's disease, based on available meta-analyses and large-scale clinical trials.

### **Betahistine: A Controversial Therapeutic Agent**

**Betahistine** is a structural analogue of histamine with weak agonist activity at the histamine H1 receptor and potent antagonist activity at the H3 receptor.[4] Its proposed mechanism of action in Meniere's disease involves improving microcirculation in the inner ear and modulating the activity of vestibular nuclei. Despite its widespread use, the evidence supporting its efficacy is not definitive.

A 2014 meta-analysis by Nauta suggested a therapeutic benefit of **betahistine** in reducing vertigo symptoms in patients with Meniere's disease, reporting a meta-analytical odds ratio of 3.37 (95% CI 2.14–5.29) for a favorable outcome compared to placebo. However, a more



recent and large-scale, multicenter, double-blind, randomized controlled trial (the BEMED trial) found no significant difference between **betahistine** (at both low and high doses) and placebo in reducing the frequency of vertigo attacks. This finding is consistent with a 2016 Cochrane review which concluded that there is insufficient evidence to say whether **betahistine** has any effect on Meniere's disease. Another systematic review from 2021 also found no evidence of a benefit from the use of **betahistine** for vertigo, hearing loss, or tinnitus when compared to placebo.

**Quantitative Analysis of Betahistine Efficacy** 

| Outcome Measure   | Finding                                                                                                                                                                             | Certainty of<br>Evidence | Key Meta-<br>Analyses/Trials                                   |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|----------------------------------------------------------------|
| Vertigo Frequency | No significant difference compared to placebo in a large, high-quality RCT (BEMED trial). Some meta-analyses suggest a reduction, but this is contradicted by more robust evidence. | Low to Moderate          | Adrion et al. (2016),<br>Nauta (2014), Murdin<br>et al. (2016) |
| Vertigo Intensity | Some studies suggest<br>a reduction in<br>intensity, but the<br>evidence is<br>inconsistent.                                                                                        | Low                      | James & Burton<br>(2001)                                       |
| Tinnitus          | No significant effect compared to placebo.                                                                                                                                          | Low                      | James & Burton<br>(2001), van Esch et al.<br>(2021)            |
| Hearing Loss      | No evidence of benefit in preventing hearing loss progression.                                                                                                                      | Low                      | James & Burton<br>(2001), van Esch et al.<br>(2021)            |



Check Availability & Pricing

## Alternative Therapeutic Strategies for Meniere's Disease

Given the uncertainty surrounding the efficacy of **betahistine**, a review of alternative treatments is crucial for a comprehensive understanding of the therapeutic landscape for Meniere's disease.

#### **Diuretics**

Diuretics are frequently used as a first-line treatment for Meniere's disease, with the aim of reducing endolymphatic hydrops. However, the evidence supporting their use is also limited. A systematic review found that while many low-evidence level studies reported improvement in vertigo, there was less convincing evidence for hearing improvement. A Cochrane review concluded that there is insufficient good evidence to determine the effect of diuretics on the symptoms of Meniere's disease.

#### **Intratympanic Gentamicin**

For patients with intractable vertigo, intratympanic gentamicin, an aminoglycoside antibiotic that is toxic to vestibular hair cells, is a commonly used ablative therapy. Meta-analyses have shown it to be highly effective in controlling vertigo. One meta-analysis reported that complete or substantial vertigo control was achieved in 92.7% of patients. Another systematic review and meta-analysis found that intratympanic gentamicin demonstrated a significant reduction in both the frequency and severity of vertigo attacks. However, a significant risk of hearing loss is associated with this treatment. A comparative meta-analysis showed that while gentamicin was superior for vertigo control, corticosteroids were better for hearing preservation.

#### **Vestibular Rehabilitation**

Vestibular rehabilitation therapy (VRT) is a non-invasive approach that aims to improve balance and reduce dizziness-related disability through exercise-based programs. A systematic review and meta-analysis suggested that VRT can improve the quality of life in patients with Meniere's disease in the immediate term. Another systematic review, however, found inconsistent evidence for the effect of VRT on balance and dizziness-related quality of life, highlighting the low quality of the included studies.



**Comparative Efficacy of Treatments** 

| Treatment Modality        | Primary Efficacy Endpoint                      | Key Findings from Meta-<br>Analyses                                                                  |
|---------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Betahistine               | Reduction in Vertigo                           | Conflicting evidence; recent high-quality trials show no significant benefit over placebo.           |
| Diuretics                 | Reduction in Vertigo                           | Insufficient high-quality evidence to confirm efficacy.                                              |
| Intratympanic Gentamicin  | Vertigo Control                                | Highly effective for vertigo control (over 90% in some studies), but carries a risk of hearing loss. |
| Vestibular Rehabilitation | Improved Quality of Life,<br>Reduced Dizziness | May improve quality of life, but evidence is inconsistent due to study quality.                      |

## Methodological Considerations in Meniere's Disease Trials

The fluctuating and unpredictable natural history of Meniere's disease poses a significant challenge to conducting high-quality clinical trials. Many of the earlier studies on **betahistine** have been criticized for their inadequate diagnostic criteria and methodologies. The BEMED trial serves as a model for a well-designed study in this field.

#### **Key Methodological Aspects of the BEMED Trial**

The BEMED trial was a multicenter, double-blind, randomized, placebo-controlled, three-arm, parallel-group study.

• Participants: Adults with definite unilateral or bilateral Meniere's disease according to the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) criteria.



- Intervention: Patients were randomized to receive placebo, low-dose betahistine (24 mg twice daily), or high-dose betahistine (48 mg three times daily) for nine months.
- Primary Outcome: The number of vertigo attacks per 30 days, recorded in a patient diary.
- Secondary Outcomes: Duration and severity of attacks, quality of life, and audiological and vestibular function.



Click to download full resolution via product page

**BEMED Trial Experimental Workflow** 

## **Proposed Signaling Pathway of Betahistine**

The therapeutic rationale for **betahistine** is based on its interaction with the histaminergic system. As an H3 receptor antagonist, it is thought to increase the synthesis and release of histamine in the brain, which can enhance vestibular compensation. As a weak H1 receptor agonist, it may improve blood flow in the inner ear.





Click to download full resolution via product page

Proposed Mechanism of Action of **Betahistine** 

#### Conclusion

The therapeutic benefit of **betahistine** in Meniere's disease remains a contentious issue. While some earlier meta-analyses suggested a positive effect on vertigo, more recent, high-quality evidence from large randomized controlled trials does not support its superiority over placebo. The conflicting results highlight the importance of rigorous trial design in studying this challenging condition.



For patients with Meniere's disease, alternative treatments such as diuretics and vestibular rehabilitation may be considered, although the evidence for their efficacy is also not robust. For individuals with severe and refractory vertigo, intratympanic gentamicin offers a highly effective treatment option, albeit with a significant risk of hearing impairment.

Future research in Meniere's disease should focus on well-designed, placebo-controlled trials with standardized diagnostic criteria and outcome measures to definitively establish the efficacy of various therapeutic interventions. For drug development professionals, the limitations of current therapies present an opportunity to explore novel pharmacological targets for the management of this debilitating disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. Betahistine for Ménière's disease or syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betahistine for Ménière's disease or syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Intratympanic gentamicin for Menière's disease: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Betahistine in Meniere's Disease: A Comparative Meta-Analysis of Therapeutic Benefits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147258#validating-the-therapeutic-benefit-of-betahistine-in-meniere-s-disease-meta-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com